Sodium feredetate

Iron bioavailability Food fortification Nutritional science

Sodium feredetate addresses the challenge of phytate-mediated iron absorption inhibition in high-phytate staple foods. As a ferric (Fe³⁺) EDTA chelate, it delivers 2- to 3-fold higher relative bioavailability compared to non-chelated iron sources. - 2-3× bioavailability vs. ferrous sulfate in phytate-rich matrices - Non-astringent, non-discoloring profile for improved patient adherence - Adaptive absorption up to 60% in deficiency, minimizing excess iron exposure Ideal for food fortification programs and pediatric/maternal formulations.

Molecular Formula C10H12FeN2O8.Na
C10H12FeN2NaO8
Molecular Weight 367.05 g/mol
CAS No. 18154-32-0
Cat. No. B092274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium feredetate
CAS18154-32-0
Molecular FormulaC10H12FeN2O8.Na
C10H12FeN2NaO8
Molecular Weight367.05 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
InChIInChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4
InChIKeyMKWYFZFMAMBPQK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Feredetate: Baseline & Comparator Framework


Sodium feredetate, also known as ferric sodium EDTA or sodium iron EDTA, is a water-soluble ferric iron chelate [1]. It is classified as an oral iron preparation under ATC code B03A and is utilized for the treatment and prevention of iron deficiency anemia [2][3]. The compound features a chelated structure wherein ferric iron (Fe³⁺) is sequestered by ethylenediaminetetraacetic acid (EDTA), rendering the iron non-ionized and non-astringent .

Compound classFerric (Fe³⁺) EDTA chelate
SolubilityWater-soluble formulation
IonizationNon-ionized, non-astringent profile
Research modelIron absorption and metabolism research

Sodium Feredetate: Substitution Inadvisability


Sodium feredetate cannot be substituted on a simple elemental iron equivalence basis with other oral iron salts due to fundamental differences in chemical state, bioavailability, and physicochemical properties. As a ferric (Fe³⁺) chelate, it exhibits distinct absorption behavior compared to ferrous (Fe²⁺) salts such as ferrous sulfate and ferrous fumarate. The chelation with EDTA protects the iron from dietary inhibitors like phytates, resulting in 2- to 3-fold higher relative bioavailability compared to non-chelated mineral sources [1]. Additionally, sodium feredetate exists as a non-ionized, non-astringent compound that does not discolor teeth, unlike traditional iron salts [2]. These differences necessitate product-specific evidence for informed procurement decisions.

Ferric vs ferrous absorption pathway
Substituting with ferrous salts may not transfer absorption behavior due to different oxidation state and chelation protection.
EDTA chelation alters dietary inhibitor interaction
Iron from sodium feredetate is protected from phytate inhibition; non-chelated salts may show lower relative bioavailability in phytate-rich matrices.
Non-astringent properties do not transfer
Ionic iron salts may cause astringency and tooth discoloration, limiting direct substitution in long-term research models.

Sodium Feredetate: Comparative Evidence


Oral Bioavailability vs. Non-Chelated Iron

Iron from sodium feredetate (ferric sodium EDTA) demonstrates 2 to 3 times higher bioavailability compared to iron from other mineral sources, including non-chelated iron salts such as ferrous sulfate and ferric pyrophosphate [1]. This quantitative advantage arises from the protective effect of EDTA chelation against dietary inhibitors of iron absorption, particularly phytic acid.

Bioavailability comparison
Cross-study comparable
2- to 3-fold higher vs non-chelated iron
Higher reported relative bioavailability; supports reduced-dose iron delivery research
EFSA review; human dietary intake context
Iron bioavailability Food fortification Nutritional science

Elemental Iron Content vs. Ferrous Salts

Sodium feredetate oral solution (41.5 mg/mL) provides 5.5 mg/mL of elemental iron [1]. In comparison, ferrous sulfate 200 mg tablets provide 65 mg elemental iron, ferrous fumarate 210 mg tablets provide 69 mg elemental iron, and ferrous gluconate 300 mg tablets provide 35 mg elemental iron [1].

Elemental iron per dose
Head-to-head
5.5 mg/mL (oral sol.) vs 65–69 mg (ferrous tabs)
May enable finer titration in low-dose supplementation research
Standard pharmaceutical formulations; NHS data
Pharmaceutical formulation Clinical dosing Elemental iron equivalence

Hemoglobin Incorporation Efficiency

Following oral absorption, 60% to 70% of elemental iron from sodium feredetate is incorporated into hemoglobin, with the remainder distributed to storage forms including ferritin and hemosiderin [1]. This distribution profile provides a quantitative benchmark for the compound's physiological utilization efficiency.

Hb incorporation rate
Reported
60–70% of absorbed iron
Supports erythropoiesis-directed distribution research
Baseline pharmacokinetic data; no comparator
Iron metabolism Erythropoiesis Pharmacokinetics

Absorption in Iron-Deficient States

In patients with iron deficiency anemia, sodium feredetate absorption increases to up to 60% of the administered dose, compared to approximately 10% absorption in healthy individuals . This adaptive absorption mechanism contrasts with the typical bioavailability range of 10–15% reported for ferrous sulfate preparations [1].

Absorption in deficiency
Reported
Up to 60% dose absorbed vs ~10% in healthy
Adaptive absorption may support iron-deficient model research
Human studies; iron deficiency anemia context
Iron absorption Iron deficiency anemia Pharmacokinetics

Non-Astringent & Non-Discoloring Properties

Sodium feredetate exists as a non-ionized iron chelate, which renders it non-astringent and non-discoloring to teeth [1]. This physicochemical property contrasts with traditional ferrous and ferric salts, which are known to cause tooth staining due to their ionic nature and astringency.

Non-astringent property
Class-level
Non-ionized; does not discolor teeth
May improve acceptability in long-term research models
Qualitative physicochemical property
Pharmaceutical formulation Patient acceptability Dental safety

Pharmacokinetic Data Gap

As of June 2024, no published pharmacokinetic parameters for sodium feredetate were identified in the peer-reviewed literature [1]. This represents a significant evidence gap compared to well-characterized iron preparations such as ferrous sulfate and ferric carboxymaltose, for which extensive PK data exist.

PK data availability
Data to verify
No published PK parameters identified
Data gap may limit PK modeling applications
Literature search June 2024; peer-reviewed gap
Pharmacokinetics Evidence gaps Regulatory science

Sodium Feredetate: Application Scenarios


Food Fortification in Phytate-Rich Matrices

Sodium feredetate is optimally suited for food fortification programs in populations consuming high-phytate staple foods (e.g., whole grains, legumes). The 2- to 3-fold higher bioavailability compared to non-chelated mineral sources [1] directly addresses the challenge of phytate-mediated iron absorption inhibition. Procurement for this scenario should prioritize sodium feredetate over ferrous sulfate or ferric pyrophosphate when the target vehicle is a cereal-based or legume-containing food matrix.

Pediatric & Special-Population Supplementation

The low elemental iron concentration of sodium feredetate oral solutions (5.5 mg/mL) [1] enables precise, low-dose titration for pediatric patients, pregnant women with gastrointestinal sensitivity, and individuals requiring gradual iron repletion. Procurement for pediatric hospital formularies or maternal health programs should favor sodium feredetate liquid formulations over high-concentration ferrous salt tablets when fine dose control and tolerability are primary selection criteria.

Long-Term Supplementation with Dental Safety

In clinical or public health settings requiring extended-duration iron supplementation, the non-astringent and non-discoloring properties of sodium feredetate [1] confer a distinct advantage. This scenario applies to chronic anemia management, adolescent supplementation programs, and cosmetic dentistry-conscious populations. Procurement for such programs should prioritize sodium feredetate over ionic iron salts to enhance adherence and reduce dental-related adverse effects.

Anemia Treatment with Adaptive Absorption

Sodium feredetate demonstrates up to 60% dose absorption in iron-deficient states, compared to approximately 10% in healthy individuals [1]. This adaptive absorption profile makes it particularly suitable for treating iron deficiency anemia in populations where physiological iron demand is high (e.g., menstruating women, growing children) but where excessive iron exposure in replete individuals must be avoided. Procurement for targeted anemia intervention programs should consider this safety-adaptive feature.

Application
Selection Property
Validation Focus
Phytate-rich food fortification
Phytate-resistant iron bioavailability
Relative bioavailability in cereal/legume matrices
Low-dose iron supplementation models
Low elemental iron concentration
Dose-controlled iron delivery in pediatric models
Long-term supplementation safety studies
Non-astringent, non-discoloring profile
Dental safety and acceptability endpoints
Iron deficiency anemia model studies
Adaptive absorption upregulation
Iron absorption in deficient vs replete states

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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